Fmoc-4-methoxy-L-homophenylalanine
CAS No.: 205182-52-1
Cat. No.: VC5000686
Molecular Formula: C26H25NO5
Molecular Weight: 431.488
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 205182-52-1 |
---|---|
Molecular Formula | C26H25NO5 |
Molecular Weight | 431.488 |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid |
Standard InChI | InChI=1S/C26H25NO5/c1-31-18-13-10-17(11-14-18)12-15-24(25(28)29)27-26(30)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 |
Standard InChI Key | QVVNDZDIQBDWQL-DEOSSOPVSA-N |
SMILES | COC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Physicochemical Properties
Fmoc-4-methoxy-L-homophenylalanine belongs to the class of Fmoc-protected non-natural amino acids. Its molecular formula, C₂₆H₂₅NO₅, reflects a homophenylalanine backbone extended by a methylene group compared to standard phenylalanine, with a methoxy substituent at the para position of the aromatic ring . The Fmoc group, attached to the α-amino group, ensures compatibility with solid-phase peptide synthesis (SPPS) protocols.
Structural Features
-
IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid.
-
Molecular Weight: 431.488 g/mol.
-
Stereochemistry: L-configuration at the α-carbon ensures biological relevance in peptide applications .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 205182-52-1 | |
Molecular Formula | C₂₆H₂₅NO₅ | |
Melting Point | Not explicitly reported | – |
Solubility | Limited data; soluble in DMF | |
Stability | Stable under SPPS conditions |
Synthesis and Deprotection Strategies
Synthetic Routes
The synthesis of Fmoc-4-methoxy-L-homophenylalanine involves two primary steps:
-
Amino Group Protection: The α-amino group of homophenylalanine is shielded using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic aqueous-organic biphasic system.
-
Methoxy Group Introduction: A nucleophilic aromatic substitution reaction installs the methoxy group at the para position, typically using methanol and a Lewis acid catalyst.
Deprotection Mechanisms
The Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF), exposing the amino group for subsequent peptide bond formation. This orthogonal protection strategy avoids side reactions, making the compound ideal for iterative SPPS.
Applications in Peptide Synthesis and Beyond
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-4-methoxy-L-homophenylalanine is integral to SPPS due to:
-
Enhanced Stability: The methoxy group reduces oxidative degradation of the aromatic ring during prolonged synthesis .
-
Orthogonal Reactivity: Selective deprotection enables sequential coupling without affecting other functional groups.
Drug Design and Bioconjugation
-
Peptide Therapeutics: Incorporation into peptide chains imparts resistance to proteolytic cleavage, extending half-life in vivo.
-
Targeted Drug Delivery: The methoxy group facilitates interactions with hydrophobic pockets in proteins, enhancing binding affinity .
Biomaterial Engineering
Recent studies utilize this compound to design self-assembling hydrogels with antimicrobial properties. For example, hydrogels incorporating Fmoc-4-methoxy-L-homophenylalanine demonstrated 90% inhibition of Staphylococcus aureus within 24 hours.
Comparative Analysis with Analogous Compounds
Table 2: Comparison with Related Fmoc-Protected Amino Acids
Compound | Key Feature | Application |
---|---|---|
Fmoc-L-phenylalanine | Unmodified phenyl ring | Standard SPPS |
Fmoc-L-tyrosine | Para-hydroxyl group | Phosphorylation sites |
Fmoc-4-methoxy-L-homophenylalanine | Extended side chain + methoxy | Enhanced stability, drug design |
The extended side chain in Fmoc-4-methoxy-L-homophenylalanine provides greater conformational flexibility, enabling novel peptide architectures .
Research Advancements and Case Studies
Antimicrobial Hydrogels
A 2023 study synthesized hydrogels by mixing Fmoc-4-methoxy-L-homophenylalanine with Fmoc-L-lysine. The resulting material exhibited:
-
Broad-Spectrum Activity: 4-log reduction in Escherichia coli and Pseudomonas aeruginosa.
-
Biocompatibility: >80% cell viability in human fibroblast assays.
Cancer Therapeutics
Peptides incorporating this compound showed IC₅₀ values of 12 µM against breast cancer cell lines (MCF-7), attributed to disrupted mitochondrial membrane potential .
Enzyme-Resistant Analogues
Substitution of phenylalanine with Fmoc-4-methoxy-L-homophenylalanine in angiotensin-converting enzyme (ACE) inhibitors reduced proteolytic degradation by 70% compared to wild-type peptides.
Challenges and Future Directions
While Fmoc-4-methoxy-L-homophenylalanine offers significant advantages, limitations include:
-
Solubility Issues: Poor aqueous solubility complicates solution-phase applications.
-
Synthetic Complexity: Multi-step synthesis increases production costs .
Future research aims to:
-
Develop scalable synthesis protocols using continuous-flow reactors.
-
Explore hybrid materials combining this compound with inorganic nanoparticles for enhanced drug delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume